N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a pyrazole ring substituted with cyclopentyl and cyclopropyl groups. The cyclopentyl and cyclopropyl substituents enhance lipophilicity, which may impact solubility and membrane permeability .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(13-7-8-16-17(9-13)23-26-22-16)20-11-14-10-18(12-5-6-12)24(21-14)15-3-1-2-4-15/h7-10,12,15H,1-6,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFIBMRGOPBBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1448056-43-6)
- Structural Difference : Replaces the benzothiadiazole core with a trifluoromethyl-substituted benzamide.
- Molecular weight (377.4) is lower than the benzothiadiazole derivative, which may influence pharmacokinetics .
- Synthesis : Similar coupling strategies likely apply, though starting materials differ (e.g., 2-(trifluoromethyl)benzoic acid vs. benzothiadiazole-5-carboxylic acid).
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 64-17-5)
- Structural Difference : Substitutes benzothiadiazole with benzothiazole and introduces a methylthiophene group on the pyrazole.
- The methylthiophene group adds steric bulk and moderate lipophilicity. Molecular weight (C₁₆H₁₂N₄OS₂: 356.4) is lower than the target compound, suggesting differences in bioavailability .
Substituent Variations on Pyrazole
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034477-43-3)
- Structural Difference : Uses an ethyl linker instead of a methyl group and incorporates thiophene at the pyrazole 3-position.
- Thiophene introduces π-π stacking capabilities, contrasting with the cyclopentyl/cyclopropyl groups in the target compound, which prioritize hydrophobic interactions. Molecular weight (395.5) is comparable, but solubility may differ due to thiophene’s moderate polarity .
N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
- Structural Difference : Adamantane substituent replaces cyclopentyl, and the core is a simpler pyrazole-carboxamide.
- Impact : Adamantane’s rigid, bulky structure enhances metabolic resistance but may reduce solubility. The absence of benzothiadiazole simplifies the electronic profile, focusing interactions on the pyrazole and adamantane moieties .
Biological Activity
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C₁₈H₂₁N₃O₂S
- Molecular Weight : 353.44 g/mol
- Functional Groups : Pyrazole ring, carboxamide group, and benzothiadiazole moiety.
This structural arrangement contributes to its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:
- Reduction in Edema : The compound demonstrated a marked decrease in edema in animal models.
- Inhibition of Pro-inflammatory Cytokines : It effectively downregulates levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.
The mechanism through which this compound exerts its biological effects primarily involves:
- NF-κB Pathway Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a pivotal role in regulating immune response and inflammation.
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes implicated in various disease states. Notably:
- Cathepsin Inhibition : Preliminary studies suggest it may inhibit cathepsins, which are linked to cancer progression and inflammatory diseases.
Case Studies
| Study Focus | Methodology | Findings |
|---|---|---|
| Anti-inflammatory Effects | Animal Model | Significant reduction in paw edema and leukocyte migration was observed. |
| Cytokine Profiling | ELISA assays | Downregulation of IL-6 and TNF-α levels post-treatment. |
| Enzyme Activity | In vitro assays | Demonstrated inhibition of cathepsin activity with IC50 values indicating potency. |
Pharmacological Implications
The pharmacological profile of this compound suggests its potential utility in treating inflammatory disorders and possibly cancer. Its ability to modulate key pathways involved in inflammation and cell proliferation positions it as a candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
